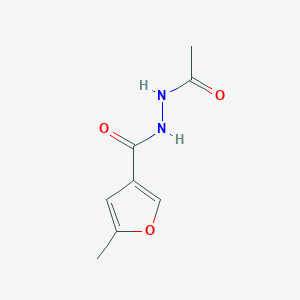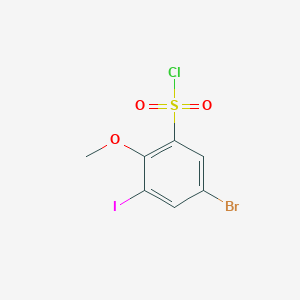
5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride is a chemical compound with the molecular formula C7H5BrClIO3S and a molecular weight of 411.44 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzenesulphonyl chloride core. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride typically involves the sulfonylation of 5-Bromo-3-iodo-2-methoxybenzene. The reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonylating agent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds .
科学的研究の応用
5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methoxybenzenesulphonyl chloride
- 3-Iodo-2-methoxybenzenesulphonyl chloride
- 5-Bromo-3-iodo-4-methoxybenzenesulphonyl chloride
Uniqueness
5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis and scientific research .
特性
分子式 |
C7H5BrClIO3S |
|---|---|
分子量 |
411.44 g/mol |
IUPAC名 |
5-bromo-3-iodo-2-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClIO3S/c1-13-7-5(10)2-4(8)3-6(7)14(9,11)12/h2-3H,1H3 |
InChIキー |
QAMOUSZZBPTERT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1I)Br)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


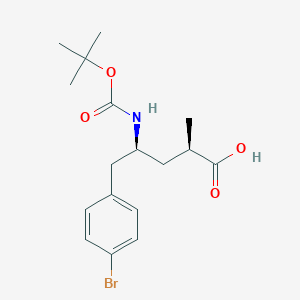
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)

![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
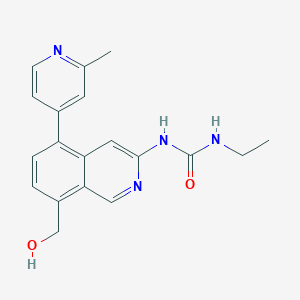
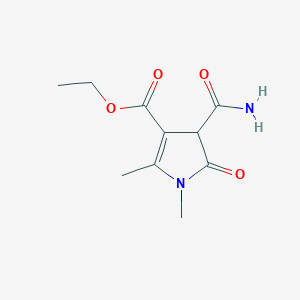
![Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
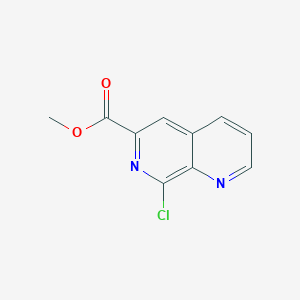
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)

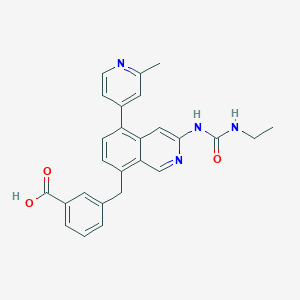
![1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)
